4-Hydroxy-2-methoxy-6-methylbenzoic acid
Description
4-Hydroxy-2-methoxy-6-methylbenzoic acid is a substituted benzoic acid derivative with hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups at positions 4, 2, and 6, respectively (Figure 1). It has been identified as a fragment ion in mass spectrometry studies of natural products, such as those found in Tai Bai tea, where it arises from the cleavage of ester bonds in larger phenolic compounds like atranorin . Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol.
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-hydroxy-2-methoxy-6-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
HKYUPCAKFRQXJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent positions and functional groups. Below is a comparison of 4-hydroxy-2-methoxy-6-methylbenzoic acid with key analogs (Table 1):
Table 1: Structural analogs of 4-hydroxy-2-methoxy-6-methylbenzoic acid
| Compound Name | CAS Number | Substituent Positions | Key Differences |
|---|---|---|---|
| 4-Hydroxy-2-methoxy-6-methylbenzoic acid | Not specified | 4-OH, 2-OCH₃, 6-CH₃ | Reference compound |
| 2-Methoxy-6-methylbenzoic acid | 6161-65-5 | 2-OCH₃, 6-CH₃ | Lacks hydroxyl group at position 4 |
| 4-Hydroxy-2-methylbenzoic acid | 578-39-2 | 4-OH, 2-CH₃ | Replaces methoxy with methyl |
| 4-(Hydroxymethyl)-2-methoxybenzoic acid | 158089-31-7 | 4-CH₂OH, 2-OCH₃ | Hydroxymethyl instead of methyl |
| 2-Hydroxy-5-methoxy-4-methylbenzoic acid | 1378826-98-2 | 2-OH, 5-OCH₃, 4-CH₃ | Different substituent arrangement |
Physicochemical Properties
- Acidity : The hydroxyl group at position 4 in the target compound increases acidity compared to analogs lacking hydroxyl groups (e.g., 2-methoxy-6-methylbenzoic acid). The methoxy group at position 2, being electron-donating, may slightly reduce the acidity of the hydroxyl group via resonance effects .
- Solubility: The presence of polar groups (-OH, -OCH₃) enhances water solubility compared to non-polar methyl-substituted analogs. However, 4-(hydroxymethyl)-2-methoxybenzoic acid (CAS 158089-31-7) may exhibit higher solubility due to its polar hydroxymethyl group .
Reactivity and Stability
- Fragmentation in MS: In mass spectrometry, 4-hydroxy-2-methoxy-6-methylbenzoic acid is generated via neutral loss of CO₂ and H₂O from precursor compounds like atranorin . Analogs with different substituents, such as 2-hydroxy-5-methoxy-4-methylbenzoic acid, may exhibit distinct fragmentation pathways due to altered resonance stabilization.
Key Research Findings
Natural Occurrence: The compound is identified in Tai Bai tea as a degradation product of atranorin, highlighting its role in plant secondary metabolism .
Analytical Challenges : Differentiation from isomers (e.g., 2-hydroxy-4-methoxy-6-methylbenzoic acid) requires advanced techniques like high-resolution mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
